molecular formula C9H15Cl2F3N4 B2502732 methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride CAS No. 2094926-49-3

methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride

Cat. No. B2502732
CAS RN: 2094926-49-3
M. Wt: 307.14
InChI Key: FOXZAWNHFBSMSR-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds . These compounds are known for their potential antiviral and antimicrobial activities . The presence of the trifluoromethyl group and the amine group suggests that this compound could have unique properties compared to other [1,2,4]triazolo[4,3-a]pyridine derivatives.


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are typically synthesized via aromatic nucleophilic substitution . This involves the reaction of a precursor molecule with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The [1,2,4]triazolo[4,3-a]pyridine core is a fused ring system that includes a pyridine ring and a 1,2,4-triazole ring .

Scientific Research Applications

properties

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4.2ClH/c1-13-4-8-15-14-7-3-2-6(5-16(7)8)9(10,11)12;;/h6,13H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXZAWNHFBSMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1CC(CC2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride

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